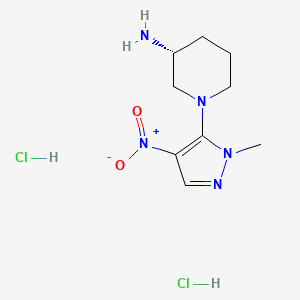

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C9H17Cl2N5O2 |

|---|---|

Molekulargewicht |

298.17 g/mol |

IUPAC-Name |

(3R)-1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(5-11-12)14(15)16)13-4-2-3-7(10)6-13;;/h5,7H,2-4,6,10H2,1H3;2*1H/t7-;;/m1../s1 |

InChI-Schlüssel |

WMSTYESTGLULPA-XCUBXKJBSA-N |

Isomerische SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC[C@H](C2)N.Cl.Cl |

Kanonische SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC(C2)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of (R)-3-Aminopiperidine Dihydrochloride

The chiral piperidine core is synthesized from (R)-2,5-diaminopentanoic acid hydrochloride through a sequence of esterification, cyclization, and reduction (Figure 1).

Esterification of (R)-2,5-Diaminopentanoic Acid Hydrochloride

Reaction Conditions :

-

Reagents : 2.0 equivalents of acetyl chloride, methanol solvent.

-

Temperature : 5–10°C (initial), then 50–60°C (reflux).

-

Scale : ≥1,000 g starting material.

The reaction acetylates the amino groups while esterifying the carboxylic acid, yielding (R)-methyl 2,5-diaminopentanoate dihydrochloride.

Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride

Reaction Conditions :

-

Reagents : 2.6 equivalents of sodium methoxide in methanol.

-

Temperature : -10°C to -5°C (addition), 5–15°C (reaction).

-

Workup : Filtration after quenching with methyl tert-butyl ether/methanol.

This step forms the piperidin-2-one ring via intramolecular amide bond formation.

Reduction to (R)-3-Aminopiperidine Dihydrochloride

Reaction Conditions :

-

Reagents : 1.6 equivalents of LiAlH₄ in tetrahydrofuran (THF).

-

Temperature : 35°C (addition), 58–60°C (reflux).

-

Scale : ≥4 kg starting material.

The lactam is reduced to the amine, with strict temperature control to minimize racemization.

Table 1: Optimization Parameters for Piperidine Core Synthesis

Synthesis of 1-Methyl-4-nitro-1H-pyrazol-5-yl Intermediate

While the provided sources lack explicit details for this component, analogous literature suggests two routes:

-

Nitration of 1-methyl-1H-pyrazole using HNO₃/H₂SO₄ at 0–5°C, yielding a mixture regioisomers separated via chromatography.

-

Nucleophilic aromatic substitution on a pre-nitrated pyrazole with methylamine.

Coupling of Pyrazole and Piperidine Moieties

The final step involves attaching the pyrazole to the piperidine core. Based on the target structure (1-position substitution), plausible methods include:

Nucleophilic Aromatic Substitution

Reaction Conditions :

-

Reagents : (R)-3-aminopiperidine, 5-chloro-1-methyl-4-nitro-1H-pyrazole.

-

Base : K₂CO₃ or DIPEA in DMF.

-

Temperature : 80–100°C.

The amine displaces the chloride, though nitro groups may necessitate elevated temperatures.

Buchwald-Hartwig Amination

Reaction Conditions :

-

Catalyst : Pd(OAc)₂/Xantphos.

-

Base : Cs₂CO₃.

-

Solvent : Toluene or dioxane.

This method offers superior regioselectivity for aryl halides but requires anhydrous conditions.

Large-Scale Synthesis Considerations

The patent emphasizes scalability for the piperidine core:

-

Solvent Choice : THF and methanol enable easy recovery and reuse.

-

Temperature Control : Jacketed reactors maintain exothermic reactions (e.g., LiAlH₄ reduction) below 60°C.

-

Filtration Isolation : Avoids distillation, reducing racemization risks.

Table 2: Critical Process Parameters for Industrial Production

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrazole moiety.

Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Oxidized derivatives of the piperidine or pyrazole rings.

Reduction Products: Amino derivatives resulting from the reduction of the nitro group.

Substitution Products: Substituted piperidine or pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may be used as a ligand in catalytic reactions.

Biology

Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

Pharmaceutical Research:

Industry

Material Science: The compound may find applications in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related molecules, focusing on structural features , pharmacological activity , and physicochemical properties .

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis:

Chirality and Bioactivity :

- The (R)-enantiomer configuration in the target compound and Levocetirizine dihydrochloride highlights the importance of stereochemistry in receptor binding. For example, Levocetirizine’s (R)-form enhances H1-receptor affinity compared to its (S)-counterpart .

- In contrast, the (R)-enantiomer of the thiophene-carboximidamide derivative (compound (R)-35) showed distinct serotonin receptor interactions compared to the (S)-form, emphasizing enantiomer-specific effects .

Salt Forms and Solubility: Dihydrochloride salts (e.g., target compound, Levocetirizine, Buclizine) improve aqueous solubility, facilitating intravenous or oral administration .

Structural Moieties and Target Selectivity: The nitro-pyrazole group in the target compound may confer redox activity or nitroreductase sensitivity, differentiating it from non-nitro analogs like Trimetazidine . Piperazine-based antihistamines (e.g., Buclizine, Levocetirizine) rely on aromatic substitutions for receptor selectivity, whereas the target compound’s pyrazole-piperidine hybrid could target alternative pathways .

Synthetic and Analytical Challenges :

- Chiral separation techniques, such as supercritical fluid chromatography (SFC), are critical for isolating enantiomers of complex amines (e.g., compound (R)-35 in ) .

Biologische Aktivität

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 298.17 g/mol. Its structure includes a piperidine ring and a nitro-substituted pyrazole moiety, which are known to contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, impacting processes like glucose metabolism and inflammation.

- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities, making it a candidate for further investigation in treating infections .

The biological activity of this compound is thought to arise from its ability to bind to specific biological targets. Techniques such as high-throughput screening are employed to evaluate its binding affinity against various enzymes.

Research Findings and Case Studies

Several studies have been conducted to assess the compound's efficacy and safety:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoantipyrine | Amino group on an antipyrine scaffold | Analgesic and anti-inflammatory properties |

| 5-Methylpyrazole | Methyl-substituted pyrazole | Inhibitor of alcohol dehydrogenase |

| 3-Aminopyridine | Amino group on a pyridine ring | Neuroprotective effects |

Uniqueness : The combination of a nitro-substituted pyrazole with a piperidine moiety sets this compound apart from others, potentially conferring distinct pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride?

- Methodology : Synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole core. A nitro group is introduced at the 4-position of the pyrazole via nitration, followed by coupling with a chiral piperidine derivative. The dihydrochloride salt is formed by treating the free base with hydrochloric acid. Key steps include:

- Cyclization : Use of hydrazine derivatives with diketones to form the pyrazole ring .

- Chiral resolution : Separation of enantiomers using chiral chromatography or enzymatic resolution to isolate the (R)-configuration.

- Salt formation : Acidification with HCl to improve solubility and stability .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.

- X-ray crystallography : For absolute configuration determination (e.g., using SHELXL for refinement) .

- HPLC with chiral columns : Ensures enantiomeric purity of the (R)-isomer.

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- First Aid : For skin contact, rinse with water; for eye exposure, flush for 15 minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodology :

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) to identify discrepancies.

- Dynamic effects : Assess if tautomerism or conformational flexibility explains NMR anomalies.

- High-resolution crystallography : Use SHELXL to refine crystal structures and validate bond lengths/angles .

- Variable-temperature NMR : Probe dynamic behavior in solution.

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodology :

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during coupling steps.

- Kinetic resolution : Use enzymes like lipases to selectively hydrolyze undesired enantiomers.

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids .

Q. How does the nitro group influence the compound’s reactivity in downstream applications?

- Methodology :

- Electrochemical studies : Cyclic voltammetry to assess redox behavior.

- Nucleophilic substitution : Test reactivity with amines/thiols to replace the nitro group.

- Stability assays : Monitor nitro group reduction under varying pH and temperature conditions .

Q. What computational methods predict the compound’s biological activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.